β1-Selectivity and Intrinsic Sympathomimetic Activity (ISA): Comparative Pharmacodynamics in Human Subjects
Practolol demonstrates a clear and quantifiable difference in its impact on resting heart rate compared to other beta-blockers, a direct reflection of its intrinsic sympathomimetic activity (ISA). In a controlled study involving healthy human subjects, the effect on resting heart rate was assessed [1]. Propranolol, atenolol, and metoprolol, which lack ISA, produced a significantly stronger reduction in resting heart rate than practolol, acebutolol, and pindolol, which possess ISA [1]. This difference is attributed to the partial agonist activity of practolol at the β1-adrenoceptor, which mitigates the degree of bradycardia typically seen with pure antagonists. This is a critical distinguishing feature for experimental models where maintaining a baseline physiological tone is required.
| Evidence Dimension | Effect on resting heart rate (a measure of ISA) |
|---|---|
| Target Compound Data | Weaker effect on resting heart rate compared to propranolol, atenolol, and metoprolol. |
| Comparator Or Baseline | Propranolol, Atenolol, Metoprolol (all with stronger bradycardic effects due to lack of ISA) |
| Quantified Difference | Qualitatively categorized as having a 'weaker effect' on resting heart rate, grouped with acebutolol and pindolol (ISA-positive) as opposed to the 'stronger effect' group (ISA-negative). |
| Conditions | Six healthy human subjects; intravenous administration of practolol (0.12 and 0.36 mg/kg). |
Why This Matters
This quantifiable difference in ISA means practolol cannot be substituted with a pure β1-antagonist like atenolol or metoprolol in studies where preserving a degree of sympathetic tone is crucial, such as in certain cardiovascular or metabolic investigations.
- [1] Harms HH, et al. Blockade of isoprenaline-induced changes in plasma free fatty acids, immunoreactive insulin levels and plasma renin activity in healthy human subjects, by propranolol, pindolol, practolol, atenolol, metoprolol and acebutolol. Br J Clin Pharmacol. 1978;5(1):19-26. View Source
